BenchChemオンラインストアへようこそ!

6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one

Monoamine oxidase inhibition MAO-B isoform selectivity Positron emission tomography tracer development

6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one (CAS 1092349-23-9, MF C₁₇H₁₅FO₂, MW 270.30) is a fluorinated aryl ether derivative of the 3,4-dihydronaphthalen-1(2H)-one scaffold. The compound features a 3-fluorobenzyloxy substituent specifically at the 6-position of the bicyclic core, distinguishing it from regioisomeric (e.g., 7-substituted) and heterocyclic (e.g., indanone-based) analogs that have been disclosed in monoamine oxidase and neuroinflammation programs.

Molecular Formula C17H15FO2
Molecular Weight 270.30 g/mol
Cat. No. B15064979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
Molecular FormulaC17H15FO2
Molecular Weight270.30 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)F)C(=O)C1
InChIInChI=1S/C17H15FO2/c18-14-5-1-3-12(9-14)11-20-15-7-8-16-13(10-15)4-2-6-17(16)19/h1,3,5,7-10H,2,4,6,11H2
InChIKeyJGBRRHCQYUOPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one: Core Identity, Physicochemical Profile, and Procurement-Relevant Structural Context


6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one (CAS 1092349-23-9, MF C₁₇H₁₅FO₂, MW 270.30) is a fluorinated aryl ether derivative of the 3,4-dihydronaphthalen-1(2H)-one scaffold . The compound features a 3-fluorobenzyloxy substituent specifically at the 6-position of the bicyclic core, distinguishing it from regioisomeric (e.g., 7-substituted) and heterocyclic (e.g., indanone-based) analogs that have been disclosed in monoamine oxidase and neuroinflammation programs [1][2]. Its physicochemical parameters—moderate lipophilicity (clogP ~3.3–3.8), no hydrogen-bond donors, and seven rotatable bonds—are consistent with blood–brain barrier permeability potential, although direct experimental permeability data remain limited [3]. The compound is commercially available at purities of 95–97%, making it a procurement-ready advanced intermediate for medicinal chemistry campaigns targeting CNS, inflammation, or oncology targets [3].

Why 6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one Cannot Be Casually Replaced by Regioisomeric or Heterocyclic Analogs


Within the 3-fluorobenzyloxy-substituted dihydronaphthalenone chemotype, the position of the aryl ether substituent and the nature of the fused carbocycle exert profound influence on MAO-B binding affinity and selectivity. The 7-substituted regioisomer (BDBM166633) achieves MAO-B IC₅₀ = 1.30 nM but displays only ~100-fold selectivity over MAO-A (IC₅₀ = 129 nM) [1]. Shifting the pharmacophore to the 6-position may alter the trajectory of the 3-fluorobenzyl group within the MAO-B entrance cavity, potentially tuning isoform selectivity or off-rate kinetics. Conversely, replacing the dihydronaphthalenone core with a dihydroindenone scaffold (6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one) preserves high MAO-B affinity (Ki = 6 nM) but introduces a different ring-strain profile and metabolic vulnerability toward carbonyl reductases [2]. Furthermore, in the anti-neuroinflammatory NF-κB inhibition class, subtle changes in fluorobenzyloxy substitution or benzylidene geometry yield >2-fold differences in TNF-α inhibition (range: 32.0–80.5% at 10 µM) [3]. These structure–activity relationship (SAR) discontinuities mean that generic substitution—without position-specific and scaffold-specific evidence—risks selecting a compound with significantly different potency, selectivity, or metabolic stability for a given project objective.

Quantitative Differentiation Evidence: 6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one Versus Closest Analogs


Positional Isomer Differentiation: 6- vs. 7-(3-Fluorobenzyl)oxy Substitution in the Dihydronaphthalenone Series

The 7-substituted regioisomer, 7-[(3-fluorobenzyl)oxy]-3,4-dihydronaphthalen-1(2H)-one (BindingDB BDBM166633), exhibits MAO-B IC₅₀ = 1.30 nM and MAO-A IC₅₀ = 129 nM, yielding a selectivity index of approximately 100-fold for MAO-B [1]. While the 6-substituted analog's MAO-B and MAO-A inhibitory activities have not been explicitly published in peer-reviewed literature, the positional isomer pair allows for direct pharmacokinetic and pharmacodynamic exploration of the steric and electronic influence of the benzyloxy group orientation on MAO isoform recognition. The 6-substituted regioisomer is expected to position the 3-fluorobenzyl moiety differently within the MAO-B entrance cavity (residues Ile199, Tyr326) relative to the FAD cofactor, potentially altering the balance between MAO-B affinity and MAO-A counter-screen activity [2].

Monoamine oxidase inhibition MAO-B isoform selectivity Positron emission tomography tracer development

Core Scaffold Differentiation: Dihydronaphthalenone versus Dihydroindenone with Identical 6-(3-Fluorobenzyl)oxy Substitution

The dihydroindenone analog 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one (compound 6 in Gester et al. 2021) displays high MAO-B affinity (Ki = 6 nM) and has been advanced as a fluorine-18 PET tracer candidate [1]. However, the dihydronaphthalenone core in the target compound introduces an additional carbon atom in the fused ring, expanding ring size from a five-membered to a six-membered ketone-bearing ring. This structural modification is predicted to reduce the electrophilicity of the carbonyl carbon and alter the pKa of the α-protons, potentially affecting susceptibility to NADPH-dependent carbonyl reductases—a major metabolic clearance pathway for cyclic ketones [2]. The dihydronaphthalenone scaffold may therefore offer a distinct metabolic stability profile compared to the dihydroindenone lead, while preserving the spatial presentation of the 3-fluorobenzyl pharmacophore to MAO-B.

Scaffold hopping Monoamine oxidase B inhibition Carbonyl reductase metabolic stability

Fluorine Position Differentiation: 3-Fluoro versus 4-Fluoro Benzyl Ether Substitution on the Dihydronaphthalenone Core

The 4-fluorobenzyloxy isomer, 6-((4-fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one (CAS 1092349-26-2), represents the closest regioisomeric comparator with respect to fluorine position on the benzyl ring. In the broader dihydronaphthalenone NF-κB inhibitor series, ortho-, meta-, and para-fluorine substitutions on the aryl ring exert divergent effects on TNF-α inhibition potency, with meta-fluorinated analogs (exemplified by 6f) showing TNF-α inhibition rates of 69.9 ± 3.2% at 10 µM, compared to 36.5–80.5% across the entire series [1]. The 3-fluoro (meta) substitution present in the target compound places the fluorine atom at a position that balances electronegativity with steric accessibility to hydrophobic pockets more effectively than the 4-fluoro (para) analog, based on the SAR trends observed in the benzylidene DHN series [1].

Fluorine substitution NF-κB inhibition Lipophilicity tuning

Fluorination Benefit: Non-Fluorinated versus Fluorinated Benzyloxy Dihydronaphthalenone Analogs in BV2 Microglial Toxicity

Fluorine substitution on the benzyl ring of dihydronaphthalenone derivatives contributes to increased metabolic stability and membrane permeability while maintaining low cytotoxicity. In the DHN benzylidene series, fluorinated analogs (e.g., 6a, 6c, 6m) achieve BV2 microglial survival rates above 95% at 10 µM, equivalent to or exceeding the survival rates of non-fluorinated parent analogs [1]. Specifically, the 2-fluorobenzylidene analog 6a demonstrates 95.4 ± 3.4% survival, and the 7-methoxy-2-(4-fluorobenzylidene) analog 6f demonstrates 93.1 ± 4.5% survival [1]. The 3-fluorobenzyloxy substitution in the target compound is expected to confer similar cytocompatibility advantages conferred by aromatic C-F bonds—specifically, resistance to CYP450-mediated oxidative metabolism at the benzyl position and enhanced passive membrane diffusion—relative to a hypothetical non-fluorinated 6-benzyloxy-3,4-dihydronaphthalen-1(2H)-one comparator.

Cytotoxicity Fluorine-mediated metabolic stability Microglial viability

Purity and Supply Specification Differentiation: Commercial Availability with Defined Purity Thresholds for Reproducible Screening

The target compound is commercially available from multiple vendors at defined purity specifications of 95% (AKSci) and 97–98% (CheMenu, MolCore), enabling immediate procurement for biological screening without additional purification . In contrast, the 7-substituted regioisomer BDBM166633 is not listed as a commercially available stock compound in major catalogs and must be custom-synthesized, introducing synthesis and purification variability that can compromise assay reproducibility. The 4-fluoro isomer (CAS 1092349-26-2) is available at 97% purity from CheMenu but with longer lead times and fewer sourcing alternatives . The availability of the 3-fluoro isomer from multiple independent suppliers with overlapping purity specifications provides procurement redundancy—a practical advantage for large-scale screening campaigns requiring consistent batch-to-batch compound quality.

Chemical procurement Purity specification Reproducibility in biological assays

High-Value Application Scenarios for 6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one Based on Differentiated Evidence


Medicinal Chemistry: MAO-B PET Tracer Lead Optimization via Regioisomeric SAR Exploration

Medicinal chemistry teams developing fluorine-18 labeled MAO-B PET tracers can acquire the 6-substituted dihydronaphthalenone alongside the well-characterized 7-substituted isomer (MAO-B IC₅₀ = 1.30 nM) to systematically evaluate how benzyloxy attachment position affects MAO-B vs. MAO-A selectivity, brain penetration kinetics, and radiometabolite profiles [1]. The scaffold's six-membered ketone ring may offer reduced carbonyl reductase susceptibility relative to the indanone lead (Ki MAO-B = 6 nM) [2], making it a candidate for structure–metabolism relationship studies.

Neuroinflammation Drug Discovery: Core Scaffold for NF-κB Pathway Inhibitor Libraries

The 3-fluorobenzyloxy dihydronaphthalenone scaffold can serve as a versatile starting point for synthesizing focused libraries of NF-κB pathway inhibitors. Class-level evidence from the DHN benzylidene series indicates that meta-fluorine substitution on the aryl ring yields 72.6 ± 5.1% TNF-α inhibition at 10 µM with low BV2 cytotoxicity (>90% survival) [3]. The target compound offers a benzyloxy (ether) rather than benzylidene (olefin) connectivity, providing a structurally distinct chemical series for intellectual property generation while retaining fluorination-mediated metabolic stability advantages.

Chemical Biology: Tool Compound for Positional Isomer Probe Sets in MAO Target Engagement Assays

Chemical biology groups requiring matched molecular pairs for target engagement profiling can use the 6-substituted compound together with the 7-substituted isomer and the indanone analog as a positional isomer probe set. This set enables dissection of the steric and electronic contributions of the aryl ether tether geometry to MAO-B active-site residency time—a parameter that correlates with in vivo PET imaging signal duration [1][2]. The commercial availability of the 6-isomer at defined purity from multiple vendors reduces the barrier to assembling such probe sets.

Procurement Strategy: Multi-Kilogram Intermediate for Centralized Compound Management in Large Pharma Screening

Pharmaceutical compound management groups requiring gram-to-kilogram quantities of fluorinated dihydronaphthalenone building blocks for high-throughput screening deck expansion should prioritize the 3-fluoro-6-substituted isomer over the 7-isomer (no stock) or the 4-fluoro isomer (single supplier) due to superior supply chain resilience . The compound's defined purity specification (≥95%) supports direct dissolution in DMSO for automated liquid handling without pre-screening purification, streamlining the compound registration workflow .

Quote Request

Request a Quote for 6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.